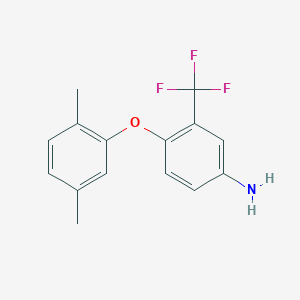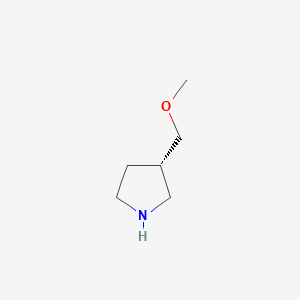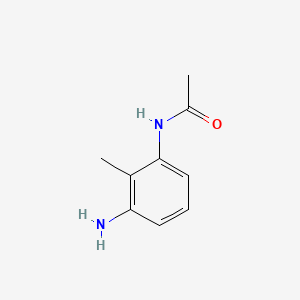
Pteleine
概要
説明
Pteleine is a furoquinoline alkaloid derived from anthranilic acid and is commonly found in the Rutaceae family. This compound is known for its diverse range of biological activities, including antimicrobial and antiprotozoal properties .
準備方法
Synthetic Routes and Reaction Conditions
Pteleine can be synthesized from 2,4-dimethoxyaniline or 4-methoxyaniline by condensation with diethyl β-benzyloxyethylmalonate, followed by methylation and subsequent cyclodebenzylation with polyphosphoric acid . This method involves several steps, including:
Condensation: The initial step involves the condensation of the aniline derivative with diethyl β-benzyloxyethylmalonate.
Methylation: The intermediate product is then methylated.
Cyclodebenzylation: The final step involves cyclodebenzylation using polyphosphoric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves extraction from plant sources, such as the roots of Zanthoxylum tingoassuiba . High-pressure homogenization-assisted extraction is one method used to promote the extraction of bioactive molecules from plant materials .
化学反応の分析
Types of Reactions
Pteleine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of this compound.
科学的研究の応用
Pteleine has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds.
Industry: The compound is used in the development of pharmaceuticals and other bioactive products.
作用機序
Pteleine exerts its effects through various molecular targets and pathways. It is known to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission . Additionally, this compound exhibits anti-inflammatory properties by modulating inflammatory pathways.
類似化合物との比較
Pteleine is part of the furoquinoline alkaloid family, which includes compounds such as dictamnine, skimmianine, kokusaginine, and γ-fagarine . Compared to these similar compounds, this compound is unique due to its specific biological activities and potential therapeutic applications. For instance:
Dictamnine: Known for its antibacterial and antifungal properties.
Skimmianine: Exhibits antiviral and cytotoxic activities.
Kokusaginine: Has mutagenic and enzyme-inhibitory effects.
γ-Fagarine: Demonstrates antiplatelet and enzyme-inhibitory properties.
This compound stands out due to its combined antimicrobial, antiprotozoal, and anti-inflammatory activities, making it a versatile compound for various scientific and medicinal applications.
特性
IUPAC Name |
4,6-dimethoxyfuro[2,3-b]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-15-8-3-4-11-10(7-8)12(16-2)9-5-6-17-13(9)14-11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLQMEDAYDKMIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C(=C2OC)C=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176759 | |
| Record name | Pteleine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pteleine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037614 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2221-41-2 | |
| Record name | Pteleine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2221-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pteleine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002221412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pteleine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PTELEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAR7K85GV9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pteleine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037614 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
134 - 135 °C | |
| Record name | Pteleine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037614 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Pteleine and where is it found?
A1: this compound (4,6-dimethoxyfuro[2,3-b]quinoline) is a furoquinoline alkaloid found in several plant species, notably those belonging to the Rutaceae family. It has been identified in Phellodendron amurense [], Melicope triphylla [], Haplophyllum thesioides [], Ptelea trifoliata [], Ruta chalepensis [], Medicosma cunninghamii [], and Comptonella sessilifoliola [].
Q2: How is this compound synthesized in the laboratory?
A2: this compound can be synthesized from 4-methoxyaniline through a multi-step process involving condensation with diethyl β-benzyloxyethylmalonate, methylation, cyclodebenzylation with polyphosphoric acid, and finally dehydrogenation using 2,3-dichloro-5,6-dicyanobenzoquinone [, ].
Q3: Are there any chemoenzymatic approaches to synthesize this compound?
A3: Yes, this compound can be synthesized using a chemoenzymatic approach involving the biotransformation of dictamnine. This method utilizes biphenyl dioxygenase from Sphingomonas yanoikuyae B8/36 to produce cis-dihydrodiol, catechol, or arene oxide metabolites of dictamnine which are then chemically converted to this compound [].
Q4: What are the known biological activities of this compound?
A4: this compound has been reported to possess antiplatelet aggregation activity. It demonstrates inhibitory effects against rabbit platelet aggregation induced by arachidonic acid and collagen [].
Q5: Does this compound exhibit any mutagenic effects?
A5: Research suggests that while a commercial extract of Rutae Herba, which contains this compound, shows mutagenic activity in the absence of metabolic activation (S9 mix), purified this compound itself exhibits mutagenicity only in the presence of S9 mix, suggesting a metabolic activation pathway is required for its mutagenic potential [].
Q6: What analytical techniques are used to identify and quantify this compound?
A6: Several analytical techniques have been employed for the identification and quantification of this compound, including gas chromatography (GC), gas chromatography-mass spectrometry (GC-MS) [], and high-performance liquid chromatography (HPLC) [, ].
Q7: How is this compound separated and purified from plant material?
A7: this compound is typically extracted from plant material using various solvents and techniques. Purification is usually achieved through chromatographic methods, such as column chromatography and high-performance liquid chromatography (HPLC) [, , , ].
Q8: What is the molecular formula and weight of this compound?
A8: this compound has a molecular formula of C14H13NO3 and a molecular weight of 243.26 g/mol [].
Q9: Is there any information available regarding the stability and formulation of this compound?
A9: Currently, there is limited information available in the provided research about the stability and formulation of this compound. Further studies are needed to investigate these aspects.
Q10: What is the historical context of this compound research?
A10: The isolation and characterization of this compound, alongside other alkaloids, from various plant sources have been ongoing since the mid-20th century. Early research focused on elucidating its structure and exploring its potential biological activities [, , ]. More recently, studies have explored its chemoenzymatic synthesis and refined analytical techniques for its detection and quantification [, , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B1345878.png)
![Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate](/img/structure/B1345889.png)
![N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide](/img/structure/B1345892.png)
![4-[3-(Tert-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1345902.png)
![4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1345904.png)






